2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017452-64-0
VCID: VC2473338
InChI: InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)
SMILES: C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F
Molecular Formula: C10H5F2NO2S
Molecular Weight: 241.22 g/mol

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

CAS No.: 1017452-64-0

Cat. No.: VC2473338

Molecular Formula: C10H5F2NO2S

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid - 1017452-64-0

Specification

CAS No. 1017452-64-0
Molecular Formula C10H5F2NO2S
Molecular Weight 241.22 g/mol
IUPAC Name 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)
Standard InChI Key OTYUISIBOBUOEO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F
Canonical SMILES C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F

Introduction

Chemical Identity and Properties

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is an organic compound with defined chemical and physical properties that make it suitable for various applications in synthetic chemistry and pharmaceutical research. The compound is characterized by its specific molecular structure and associated properties.

Basic Information

The compound is identified by its unique chemical identifiers and fundamental properties. These identifiers help in distinguishing it from other similar compounds and facilitate its tracking in chemical databases and literature.

PropertyValue
Chemical FormulaC₁₀H₅F₂NO₂S
Molecular Weight241.22 g/mol
CAS Number1017452-64-0
PubChem CID24278454
MDL NumberMFCD07376377
IUPAC Name2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid
AppearancePowder

The compound features a thiazole ring with a carboxylic acid group at the 4-position and a 2,6-difluorophenyl substituent at the 2-position . This specific arrangement of functional groups contributes to its chemical behavior and applications in various synthetic processes.

Structural Identifiers

For computational chemistry and database searches, several structural identifiers are available for this compound:

Identifier TypeValue
Standard InChI1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)
InChI KeyOTYUISIBOBUOEO-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F

These structural identifiers allow for precise identification and searching of the compound in chemical databases, enabling researchers to access relevant information efficiently .

Molecular Structure and Characteristics

The molecular structure of 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid consists of several key functional groups that define its chemical behavior and reactivity patterns. Understanding its structure is essential for predicting its interactions and potential applications.

Structural Components

The compound consists of three main structural components:

  • A thiazole heterocyclic ring system (a five-membered ring containing sulfur and nitrogen atoms)

  • A 2,6-difluorophenyl group attached at the 2-position of the thiazole ring

  • A carboxylic acid functional group at the 4-position of the thiazole ring

This particular arrangement creates a molecule with multiple reactive sites and specific electronic properties. The thiazole ring provides a rigid scaffold, while the fluorine atoms on the phenyl ring influence the electronic distribution and reactivity of the molecule. The carboxylic acid group offers a site for further functionalization or conjugation with other molecules.

Synthesis Methods

Several approaches exist for synthesizing 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid, each with its own advantages depending on the specific requirements of the synthesis.

General Synthetic Routes

The synthesis of 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of appropriate thiazole precursors with 2,6-difluorophenyl derivatives. Common methods include condensation reactions and various cyclization processes, often requiring catalysts to enhance yields and selectivity.

A generalized synthetic approach might involve:

  • Formation of a thiazole ring through cyclization reactions

  • Introduction of the 2,6-difluorophenyl group at the 2-position

  • Functionalization of the 4-position with a carboxylic acid group or a precursor that can be converted to a carboxylic acid

These synthetic pathways typically require carefully controlled reaction conditions to ensure high yields and purity of the final product.

Optimization Strategies

Researchers have explored various optimization strategies to improve the efficiency of synthesizing 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid:

  • Exploring different catalysts to improve reaction rates and selectivity

  • Adjusting reaction conditions such as temperature, solvent systems, and reaction times

  • Implementing alternative synthetic routes to overcome challenges associated with particular steps

  • Using protecting group strategies when necessary to prevent undesired side reactions

These optimization approaches are essential for industrial-scale production and for ensuring the availability of high-purity material for research purposes.

Applications in Research and Development

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid serves as an important building block in various research applications, particularly in pharmaceutical development and chemical synthesis.

Pharmaceutical Applications

Researchers utilize this compound in the design and synthesis of various pharmaceutical agents, including:

  • Potential anti-inflammatory agents

  • Compounds targeting specific enzyme inhibitors

  • Molecules designed for receptor modulation

  • Scaffolds for structure-activity relationship studies

The specific arrangement of functional groups in 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid makes it valuable for creating molecules with precise three-dimensional structures required for biological activity.

Synthetic Intermediate Applications

Beyond pharmaceutical applications, the compound serves as a versatile synthetic intermediate in various chemical processes. Its functional groups allow for selective reactions, making it valuable in the preparation of complex organic molecules. Synthetic chemists appreciate the compound for:

  • Its ability to participate in various coupling reactions through the carboxylic acid group

  • The potential for further functionalization of the thiazole ring

  • The stability provided by the difluorophenyl substituent

  • Its role as a scaffold for building more complex heterocyclic systems

These characteristics make 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid a valuable tool in the synthetic chemist's arsenal .

Related Compounds and Derivatives

Understanding the relationship between 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid and its structural analogs provides insights into its chemical behavior and potential applications.

Structural Analogs

Several compounds share structural similarities with 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid, including:

  • 2-(4-Chlorophenyl)thiazole-4-carboxylic acid, which differs in the substitution pattern on the phenyl ring (chlorine at the 4-position instead of fluorine atoms at the 2,6-positions)

  • Other thiazole-4-carboxylic acid derivatives with different aryl substituents at the 2-position

  • Compounds with alternative halogen substitution patterns on the phenyl ring

These structural analogs often share similar synthetic routes and may have related but distinct biological activities. Comparing the properties and activities of these analogs helps researchers understand structure-activity relationships .

Functionalized Derivatives

More complex derivatives of 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid have been developed for specific applications. One notable example is 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid, which incorporates a Boc-protected amino group at the 5-position of the thiazole ring.

This derivative has the following properties:

PropertyValue
Chemical FormulaC₁₅H₁₄F₂N₂O₄S
Molecular Weight356.344 g/mol
CAS Number1270034-25-7

Such functionalized derivatives expand the utility of the thiazole scaffold in pharmaceutical applications by introducing additional functional groups that can participate in biological interactions or serve as handles for further synthetic elaboration.

Research Findings and Future Directions

Current research on 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid focuses on its utility in synthesizing compounds with biological activity and exploring its potential in various applications.

Current Research Focus

Research efforts are primarily directed toward:

  • Exploring the incorporation of this compound into larger molecules to enhance their pharmacokinetic and pharmacodynamic properties

  • Investigating its role as a scaffold for developing compounds with specific biological targets

  • Optimizing synthetic pathways for more efficient production

  • Understanding structure-activity relationships of derivatives containing this structural motif

These research directions highlight the importance of 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid as a versatile building block in chemical and pharmaceutical research.

Future Prospects

The future applications of 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid may expand into several promising areas:

  • Development of novel pharmaceutical compounds targeting specific diseases

  • Exploration of its potential in materials science and nanotechnology

  • Investigation of catalytic applications based on its heterocyclic structure

  • Creation of chemical libraries based on this scaffold for high-throughput screening

As research continues, new applications and synthetic methodologies involving this compound are likely to emerge, further enhancing its value in chemical and pharmaceutical research.

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